Methyl 2-methyl-5-oxo-2,5-dihydrofuran-3-yl butanedioate
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Overview
Description
Methyl (2-methyl-5-oxo-2,5-dihydrofuran-3-yl) succinate is an organic compound with a unique structure that includes a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2-methyl-5-oxo-2,5-dihydrofuran-3-yl) succinate typically involves multi-step processes. One common method starts with the precursor 4-methylfuranone, which undergoes a series of reactions including oxidation, reduction, and esterification to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of specific catalysts and controlled reaction environments to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl (2-methyl-5-oxo-2,5-dihydrofuran-3-yl) succinate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal results .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced forms of the compound .
Scientific Research Applications
Methyl (2-methyl-5-oxo-2,5-dihydrofuran-3-yl) succinate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a precursor for biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism by which methyl (2-methyl-5-oxo-2,5-dihydrofuran-3-yl) succinate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-5-methylfuran: This compound shares a similar furan ring structure but differs in its functional groups.
(4-alkanoyl-5-oxo-2,5-dihydrofuran-3-yl)methyl phosphate: This compound has a similar core structure but includes phosphate groups.
Uniqueness
Its distinct structure allows for versatile chemical reactions and interactions, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
61222-85-3 |
---|---|
Molecular Formula |
C10H12O6 |
Molecular Weight |
228.20 g/mol |
IUPAC Name |
1-O-methyl 4-O-(2-methyl-5-oxo-2H-furan-3-yl) butanedioate |
InChI |
InChI=1S/C10H12O6/c1-6-7(5-10(13)15-6)16-9(12)4-3-8(11)14-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
OCUCWKDJXROTLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=CC(=O)O1)OC(=O)CCC(=O)OC |
Origin of Product |
United States |
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